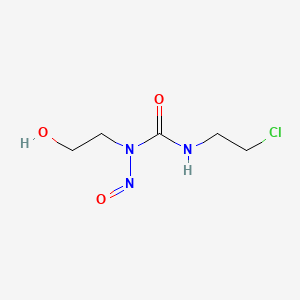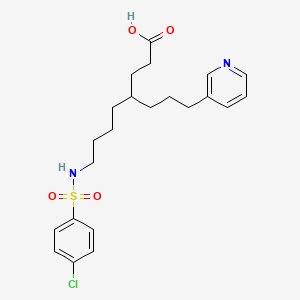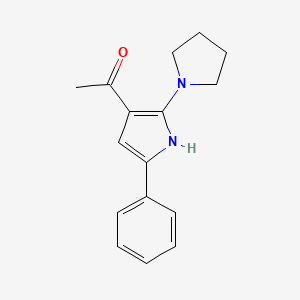
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone is a member of pyrroles. It has a role as an anticoronaviral agent.
Scientific Research Applications
Forensic Identification and Characterization :
- A study identified a novel cathinone derivative, closely related to the compound , providing essential information for forensic and clinical laboratories for the identification of similar compounds. This contributes significantly to the forensic analysis of novel psychoactive substances (Bijlsma et al., 2015).
Antiviral Research :
- Research focused on the synthesis and reaction of derivatives of pyrazolyl ethanones, related to the compound of interest, demonstrated potential antiviral activity, highlighting their utility in medicinal chemistry (Attaby et al., 2006).
Chemical Synthesis and Characterization :
- Studies have been conducted on the synthesis and characterization of various pyrrole derivatives, providing insights into their structural and chemical properties. This is vital for understanding the compound's potential applications in chemical research (Kopchuk et al., 2017).
Cytotoxicity and Anticancer Potential :
- A study synthesized and evaluated the cytotoxicity of pyrazolyl pyrazoline and aminopyrimidine derivatives, which are structurally related to the compound . These studies are crucial for developing new anticancer agents (Alam et al., 2018).
Conducting Polymers and Materials Science :
- Research on the synthesis of conducting polymers based on pyrrole derivatives has shown the impact of substituents on electrical conductivity and thermal stability, relevant for materials science applications (Pandule et al., 2014).
Quantum Mechanical Modeling :
- A study on the structural and vibrational properties of fluoromethylated-pyrrol derivatives, closely related to the compound , used quantum mechanical modeling. This is significant for understanding the reactivities and properties of such compounds (Cataldo et al., 2014).
properties
Product Name |
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)14-11-15(13-7-3-2-4-8-13)17-16(14)18-9-5-6-10-18/h2-4,7-8,11,17H,5-6,9-10H2,1H3 |
InChI Key |
JETWUXIPMDOAEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3 |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




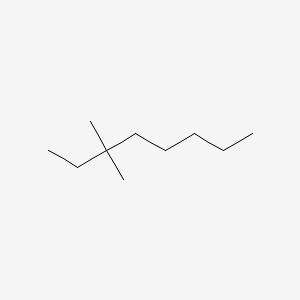
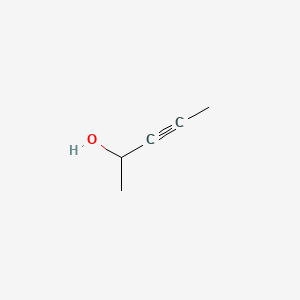
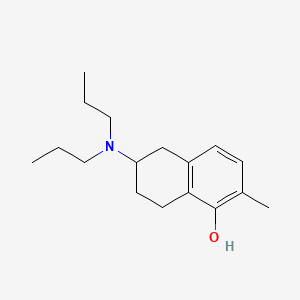
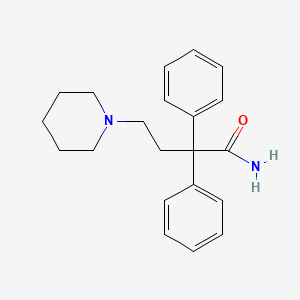

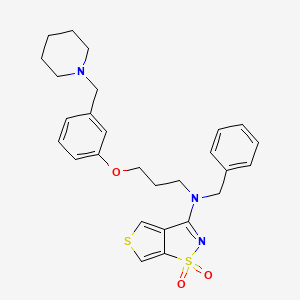
![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)
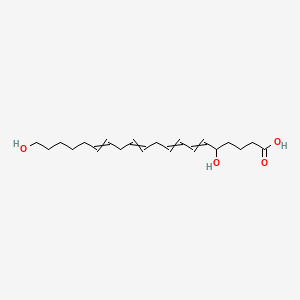
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
